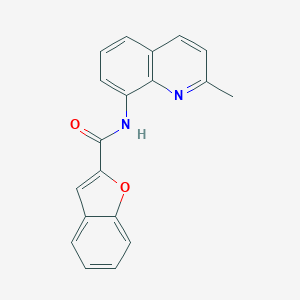
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide, also known as BMQ, is a novel small molecule that has shown promising results in scientific research. BMQ is a synthetic compound that has been synthesized through a variety of methods, and it has been found to have potential applications in the field of medicine.
作用機序
The mechanism of action of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells and the modulation of various neurotransmitters in the brain. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and it has been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to modulate various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been found to have low toxicity in vitro. However, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo, and it has a short half-life in the body, which can limit its effectiveness.
将来の方向性
There are several future directions for research on N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more effective methods for administering N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in vivo, such as through the use of nanoparticles or other drug delivery systems. Additionally, further research is needed to determine the long-term safety and efficacy of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in humans.
In conclusion, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is a novel small molecule that has shown promising results in scientific research. It has potential applications in the field of medicine, including in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, develop more effective methods for administering it in vivo, and determine its long-term safety and efficacy in humans.
合成法
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Pd-catalyzed direct C-H bond activation. The most commonly used method for synthesizing N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-methylquinoline-8-boronic acid and 1-benzofuran-2-chloroformate in the presence of a palladium catalyst.
科学的研究の応用
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticancer and anti-inflammatory properties, and it has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C19H14N2O2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-12-9-10-13-6-4-7-15(18(13)20-12)21-19(22)17-11-14-5-2-3-8-16(14)23-17/h2-11H,1H3,(H,21,22) |
InChIキー |
FCZPTBPFDFWOET-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)